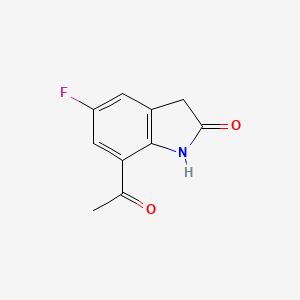

7-Acetyl-5-fluoroindolin-2-one

Description

Significance of the Indolin-2-one Core as a Privileged Scaffold in Drug Discovery

The indolin-2-one, or oxindole (B195798), scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.govnih.govnih.gov This designation is attributed to its ability to serve as a versatile framework for the development of ligands for numerous, diverse biological targets. nih.gov The inherent structural features of the indolin-2-one core, including a bicyclic system with a lactam ring, provide a rigid yet adaptable platform for the introduction of various substituents. researchgate.net This adaptability allows for the fine-tuning of steric, electronic, and hydrophobic properties, which is crucial for optimizing interactions with biological macromolecules. researchgate.netnih.gov

The significance of the indolin-2-one scaffold is underscored by its presence in a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities. nih.govresearchgate.net Notably, this scaffold is a key component in several approved anticancer drugs, such as Sunitinib and Nintedanib, which function as multi-kinase inhibitors. researchgate.netekb.eg The success of these drugs has further cemented the status of the indolin-2-one core as a valuable starting point for the design and synthesis of novel therapeutic agents, particularly in the realm of oncology. nih.govresearchgate.net Beyond cancer, derivatives of this scaffold have demonstrated potential as antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents, highlighting its broad therapeutic potential. rsc.orgresearchgate.net

Strategic Role of Fluorine Atom Introduction in Chemical Biology and Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules is a widely employed and highly effective strategy in modern drug design. tandfonline.combohrium.com The unique properties of fluorine, being the most electronegative element and having a van der Waals radius similar to that of a hydrogen atom, allow for its strategic incorporation to modulate a compound's physicochemical and pharmacological profile. tandfonline.com

One of the primary benefits of fluorination is the enhancement of metabolic stability. bohrium.commdpi.com By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, the C-F bond, being stronger than a C-H bond, can block metabolic oxidation, thereby increasing the drug's half-life and bioavailability. tandfonline.commdpi.com This strategy was successfully employed in the development of the cholesterol-lowering drug Ezetimibe. mdpi.com

Overview of 7-Acetyl-5-fluoroindolin-2-one as a Subject of Academic Research

This compound is a specific derivative of the indolin-2-one scaffold that has garnered attention in academic and industrial research. This compound incorporates the key structural features of the privileged indolin-2-one core, a fluorine atom at the 5-position, and an acetyl group at the 7-position. The presence of the fluorine atom is intended to leverage the benefits of fluorination, such as improved metabolic stability and modulated electronic properties. researchgate.net The acetyl group introduces another point for potential modification and interaction with biological targets.

Research on this compound and its analogs has primarily focused on its potential as an intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential. researchgate.netinnovareacademics.in For instance, it serves as a key building block for the synthesis of kinase inhibitors and other targeted therapies. researchgate.net Studies have explored its synthesis, chemical reactivity, and its role as a precursor in the development of novel compounds with potential applications in areas such as oncology and inflammatory diseases. researchgate.netinnovareacademics.innih.gov The investigation of this compound and its derivatives contributes to the broader understanding of the structure-activity relationships of fluorinated indolin-2-ones.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.18 g/mol |

| Appearance | Solid |

| IUPAC Name | 7-acetyl-5-fluoro-1,3-dihydro-2H-indol-2-one |

| CAS Number | 1190219-94-4 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO2 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

7-acetyl-5-fluoro-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C10H8FNO2/c1-5(13)8-4-7(11)2-6-3-9(14)12-10(6)8/h2,4H,3H2,1H3,(H,12,14) |

InChI Key |

AVWVEMOEBOWPGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC2=C1NC(=O)C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 7 Acetyl 5 Fluoroindolin 2 One and Its Structural Analogues

Advanced Synthetic Routes to 5-Fluoroindolin-2-one Precursors

5-Fluoroindolin-2-one is a critical intermediate in the synthesis of various pharmacologically active compounds. osi.lv Its efficient synthesis is paramount for the production of these molecules. osi.lv Over the years, numerous synthetic strategies have been developed, encompassing reactions such as Friedel–Crafts alkylation, Wolff–Kishner reduction, and various metal-mediated and cyclization reactions. osi.lv

Cyclization and Reduction-Cyclization Techniques for Indolin-2-one Ring Formation

The construction of the indolin-2-one (oxindole) scaffold is the foundational step. A variety of cyclization techniques have been refined to achieve this, often aiming for high yields and mild reaction conditions.

Intramolecular Friedel-Crafts Cyclization : This is a common and effective method for forming the oxindole (B195798) ring. For instance, reacting chloroacetyl chloride with fluorinated anilines can produce the corresponding α-chloroacetanilide, which then undergoes intramolecular cyclization. The use of catalysts like Clay KSF under solvent-free, ultrasonic irradiation conditions represents a green and efficient approach, offering advantages such as short reaction times and high yields. researchgate.net

Reduction-Cyclization Cascades : These methods combine the reduction of a nitro group and a subsequent cyclization in a single synthetic operation. One such strategy involves the reduction of an ortho-nitroaryl compound followed by an in situ cyclization to form the indolin-2-one ring. researchgate.net For example, iron in the presence of an acid like HCl can mediate the reduction of a nitro group and the dearomatizing cyclization of indoles to yield polycyclic indolines. researchgate.net Another approach utilizes zinc and ammonium (B1175870) formate (B1220265) under supercritical carbon dioxide (scCO2) to reduce an o-nitroaryl acid to an amino group, which then cyclizes. researchgate.net

Radical Cyclization : Visible-light-promoted intramolecular radical cyclization presents a modern, metal-free approach. This method can use tris(trimethylsilyl)silane (B43935) (TTMSS) to generate an aryl radical from an appropriate precursor, which then undergoes a 5-exo-trig cyclization to form the indoline (B122111) ring in high yield. rsc.org Iron-catalyzed cascade radical cyclization has also been developed to synthesize substituted indolin-2-ones from germanium hydrides as radical precursors. rsc.org

Other Cyclization Strategies : The treatment of a 3-hydroxy-substituted 1,3-dihydroindol-2-one with a Lewis acid can generate a highly reactive 2H-indol-2-one intermediate. This intermediate readily undergoes intramolecular cyclization to afford spiro-substituted oxindoles in good yields. nih.gov Additionally, intramolecular N/O-nucleophilic cyclization of 2-aryl indoles has been developed to efficiently construct fused indoline systems. nih.gov

| Technique | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Intramolecular Friedel-Crafts | Chloroacetyl chloride, anilines, Clay KSF, ultrasound | High yields, short reaction times, green chemistry | researchgate.net |

| Reduction-Cyclization Cascade | Iron/HCl; Zinc/HCO2NH4 in scCO2 | Cascade reaction, atom economy | researchgate.netresearchgate.net |

| Visible-Light Radical Cyclization | Tris(trimethylsilyl)silane (TTMSS), visible light | Metal-free, mild conditions | rsc.org |

| Lewis Acid-Mediated Cyclization | 3-hydroxy-1,3-dihydroindol-2-one, Lewis acid | Access to spiro-substituted oxindoles | nih.gov |

Optimization of Scalable Synthetic Protocols for Key Intermediates

The development of scalable total syntheses for complex natural products provides insights into robust chemical transformations that can be applied to key intermediates. For example, the scalable synthesis of (+)-aniduquinolone A utilized a highly diastereoselective intramolecular aldol (B89426) reaction to construct its core, a strategy that could be adapted for the large-scale production of substituted oxindoles. nih.gov The focus on scalability necessitates the selection of commercially available starting materials and the design of high-yield reactions that avoid complex purification steps. nih.gov

Targeted Synthesis of 7-Acetyl-5-fluoroindolin-2-one

Once the 5-fluoroindolin-2-one core is synthesized, the next critical phase is the regioselective introduction of the acetyl group at the C7 position of the benzene (B151609) ring. This requires careful control of reactivity to avoid functionalization at other positions, such as the nitrogen atom or the C3 methylene (B1212753) group.

Regioselective Acylation Strategies at the Indoline Nitrogen

While the ultimate goal is C7 acylation, understanding N-acylation is crucial as the N-H group is a reactive site. In many multi-step syntheses, this nitrogen is protected to prevent unwanted side reactions and to direct functionalization to other parts of the molecule. Acylation of the indoline nitrogen is a common protection strategy. Standard acylation conditions, such as reacting the indolinone with an acyl chloride or anhydride (B1165640) in the presence of a base, can be used to install an N-acyl group. This group can later be removed under appropriate conditions. The choice of the N-acyl group can also influence the regioselectivity of subsequent electrophilic substitution reactions on the aromatic ring.

Approaches for Regioselective Functionalization at the 7-Position

Directing an electrophilic substitution, such as a Friedel-Crafts acetylation, to the C7 position of the indole (B1671886) or indolinone ring is challenging due to the inherent electronic properties of the heterocyclic system, which favor substitution at other positions. rsc.org However, advanced catalytic methods have been developed to achieve this transformation with high regioselectivity.

Directed C-H Functionalization : A powerful strategy involves the use of a directing group on the indoline nitrogen. An N-pivaloyl group, for example, has been shown to effectively direct the C-H functionalization of indoles to the C7 position using a rhodium catalyst. nih.gov This method facilitates the alkenylation and alkylation of the C7 position with good to excellent yields. While this specific example applies to indoles, the principle of using a bulky, coordinating directing group to steer a transition metal catalyst to the sterically accessible C7 C-H bond is applicable to the indolin-2-one system.

Regioselective Friedel-Crafts Acetylation : The Friedel-Crafts acetylation of 5-hydroxyindole (B134679) derivatives has been shown to proceed regioselectively to yield 6-acetyl derivatives, indicating that the electronic influence of existing substituents is a key factor. ias.ac.in For 5-fluoroindolin-2-one, achieving C7 acetylation would likely require overcoming the directing effects of the fluorine and the amide group. This may involve the use of specific Lewis acids or a directing-group strategy as mentioned above. Acetylation of 3-acetylindole, for instance, primarily yields the 3,5-diacetyl product, but minor amounts of 3,6- and 3,7-diacetylindole are also formed, suggesting that C7 functionalization is possible, albeit often not the major pathway without specific controls. researchgate.net

| Strategy | Key Components | Outcome | Reference |

|---|---|---|---|

| Rhodium-Catalyzed C-H Activation | N-pivaloyl directing group, Rhodium catalyst, Acrylates/Ketones | Regioselective C7 alkenylation or alkylation of indoles | nih.gov |

| Friedel-Crafts Acetylation | Acetyl chloride, Lewis acid (e.g., AlCl3) | Regioselectivity depends heavily on existing substituents; C7 is often a minor product | ias.ac.inresearchgate.net |

Diversity-Oriented Synthesis and Derivatization Strategies for this compound Analogues

Diversity-oriented synthesis (DOS) is a strategy aimed at producing collections of structurally diverse small molecules, which can be screened to identify novel biologically active compounds. nih.govcam.ac.uk Starting from a common core like this compound, DOS principles can be applied to generate a library of analogues by modifying its various functional groups.

The 5-fluoroindolin-2-one scaffold itself is a versatile starting point for creating molecular diversity. A common and effective method for derivatization is the Knoevenagel condensation at the C3 position. nih.gov

Condensation at the C3-Position : The methylene group at the C3 position of the oxindole ring is activated by the adjacent carbonyl group. This allows for condensation reactions with a wide range of substituted aromatic aldehydes in the presence of a base like potassium hydroxide (B78521) (KOH) or piperidine. nih.govresearchgate.net This reaction introduces a substituted benzylidene moiety at the C3 position, and by varying the aldehyde, a large library of analogues can be synthesized. A series of (Z)-3-(substituted benzylidene)-5-fluoroindolin-2-ones have been prepared using this method and evaluated for biological activity. nih.govresearchgate.net

Further Derivatization : Beyond the C3 position, other sites on the this compound molecule offer opportunities for diversification:

The acetyl group at C7 can be chemically modified. For example, it could be reduced to an alcohol, converted to an oxime, or used as a handle for further carbon-carbon bond-forming reactions.

The indoline nitrogen can be alkylated or acylated with various substituents to explore the structure-activity relationship of N-substitution.

The carbonyl group at C2 can be a site for reactions such as Wittig olefination or conversion to a thio-oxindole.

These derivatization strategies allow for the systematic exploration of the chemical space around the core this compound structure, facilitating the discovery of new compounds with potentially enhanced or novel biological properties. researchgate.netmdpi.com

Synthesis of Schiff Base and Mannich Base Derivatives

Schiff bases, characterized by the azomethine group (-C=N-), and Mannich bases, which are β-amino-ketone compounds, are significant classes of derivatives in drug discovery due to their wide range of pharmacological activities.

The synthesis of Schiff base derivatives of 5-fluoroindolin-2-one typically involves the condensation of the amino group of a precursor with various aldehydes and ketones. nih.gov For this compound, a common synthetic route would involve the reaction of 3-amino-7-acetyl-5-fluoroindolin-2-one with a selected carbonyl compound in a suitable solvent like ethanol (B145695), often under reflux conditions. nih.gov The formation of the Schiff base can be confirmed by the disappearance of the amine (NH2) peak in IR and 1H NMR spectra and the appearance of a characteristic imine (C=N) signal. nih.gov

Mannich bases are synthesized through a three-component reaction involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.com For the indolin-2-one scaffold, the N-H proton can act as the active hydrogen. The synthesis of Mannich bases of this compound would involve its reaction with formaldehyde (B43269) and a chosen amine, such as piperidine, morpholine, or other secondary amines. researchgate.net These reactions can be carried out using conventional heating or microwave irradiation, with the latter often providing advantages in terms of reaction time and yield. nih.gov The general structure of these derivatives involves the aminomethyl group attached to the nitrogen of the indolin-2-one ring.

Table 1: Representative Schiff and Mannich Base Derivatives

| Derivative Type | Reactants | General Structure |

|---|---|---|

| Schiff Base | 3-amino-7-acetyl-5-fluoroindolin-2-one + Aromatic Aldehyde | 7-acetyl-5-fluoro-3-(arylideneamino)indolin-2-one |

| Mannich Base | This compound + Formaldehyde + Secondary Amine | 1-(aminomethyl)-7-acetyl-5-fluoroindolin-2-one |

Hybrid Molecule Design and Synthesis

Hybrid molecules are created by combining two or more pharmacophores to produce a new entity with potentially enhanced or synergistic biological activity.

Indolin-2-one-Thiosemicarbazone Hybrids: Thiosemicarbazones are known for their chelating properties and biological activities. Hybrid molecules can be synthesized by reacting an isatin (B1672199) derivative (the oxidized form of indolin-2-one) with thiosemicarbazide. mdpi.com For the target compound, 7-acetyl-5-fluoroisatin would be the starting material, which upon reaction with thiosemicarbazide, would yield the corresponding thiosemicarbazone at the C3-position.

Isatin-Benzoazine Hybrids: The molecular hybridization approach has been used to synthesize isatin-benzoazine hybrids. nih.gov This typically involves the condensation of an indoline-2,3-dione (isatin) derivative with a hydrazinyl-substituted benzoazine in a solvent like ethanol with a catalytic amount of acetic acid. nih.gov

Imidazo[2,1-b] oarjbp.comnih.govrsc.orgthiadiazole-linked Oxindoles: A series of imidazo[2,1-b] oarjbp.comnih.govrsc.orgthiadiazole-linked oxindoles have been synthesized and evaluated for their biological activities. nih.govnih.gov The synthesis generally involves the Knoevenagel condensation of a substituted imidazo[2,1-b] oarjbp.comnih.govrsc.orgthiadiazole-5-carbaldehyde with an appropriate oxindole, such as this compound.

Table 2: Examples of Hybrid Molecule Synthetic Strategies

| Hybrid Type | Key Reaction | Starting Materials (Example) |

|---|---|---|

| Indolin-2-one-Thiosemicarbazone | Condensation | 7-acetyl-5-fluoroisatin, Thiosemicarbazide |

| Isatin-Benzoazine | Condensation | 7-acetyl-5-fluoroisatin, Hydrazinyl-quinazoline |

| Imidazo[2,1-b] oarjbp.comnih.govrsc.orgthiadiazole-linked Oxindole | Knoevenagel Condensation | This compound, Imidazothiadiazole-carbaldehyde |

Asymmetric Synthesis Approaches for Chiral Fluorinated Indolin-2-ones

The introduction of chirality into fluorinated indolin-2-ones is of significant interest as stereochemistry often plays a crucial role in biological activity.

Asymmetric synthesis of α-fluoro-β-amino-indolin-2-ones with C-F quaternary stereogenic centers has been achieved through Mannich-type reactions. niscpr.res.in This can involve the in situ generation of tertiary enolates from α-fluoro-indolin-2-ones, followed by their reaction with chiral sulfinylimines. niscpr.res.in This methodology offers high diastereoselectivity and is compatible with various functional groups. niscpr.res.in Bifunctional organocatalysts have also been employed to mediate the intramolecular aza-Michael addition for the asymmetric synthesis of 2-substituted indolines. acs.org

Selective C-H Functionalization Methodologies for Indoline Scaffolds

Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules, offering an atom-economical approach to derivatization.

The functionalization of the benzene ring of the indole nucleus presents a challenge due to the presence of multiple C-H bonds with similar reactivity. However, the development of directing groups has enabled site-selective C-H functionalization. For the indoline scaffold, various transition-metal-catalyzed methods have been developed for C-H arylation, alkenylation, and other transformations. nih.gov These strategies could potentially be applied to the this compound core to introduce further diversity.

Strategies for Core and Substituent Modifications in Lead Optimization

Lead optimization is a critical phase in drug discovery aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound.

Structure Activity Relationship Sar Studies of 7 Acetyl 5 Fluoroindolin 2 One Derivatives

Conformational and Electronic Effects of Fluorine Substitution on Biological Activity and Selectivity

The introduction of a fluorine atom at the C-5 position of the indolin-2-one ring has profound effects on the molecule's physicochemical properties, which in turn influence its biological activity and selectivity. Fluorine is the most electronegative element, and its substitution for hydrogen can significantly alter a molecule's conformational preferences and electronic distribution.

Electronic Effects: The potent electron-withdrawing nature of fluorine modifies the electron density of the aromatic ring. This inductive effect can lower the pKa of nearby acidic or basic groups, influencing the ionization state of the molecule at physiological pH. This is critical for how the molecule interacts with its biological target and for its absorption and distribution properties. Furthermore, the carbon-fluorine bond is highly polarized, creating a local dipole moment that can engage in favorable electrostatic or dipole-dipole interactions within a protein's binding pocket, potentially increasing binding affinity.

Conformational Effects & Lipophilicity: Strategically placing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The C-F bond is stronger than a C-H bond, making it more resistant to cleavage. Fluorine substitution also typically increases the lipophilicity of a molecule. This enhanced lipophilicity can improve its ability to cross cell membranes, thereby increasing bioavailability. For instance, in a study on norfloxacin (B1679917) analogues, the fluorine atom was found to primarily affect the binding area of the molecule with its target, DNA gyrase A. dntb.gov.ua

Elucidation of the Role of the 7-Acetyl Group in Ligand-Target Interactions and Binding Specificity

While specific literature on the 7-acetyl group on this exact scaffold is limited, the role of an acetyl group in ligand-target interactions can be extrapolated from general principles of medicinal chemistry. An acetyl group, with its carbonyl moiety, can significantly influence a compound's binding affinity and specificity.

Hydrogen Bonding: The carbonyl oxygen of the acetyl group is a potent hydrogen bond acceptor. This allows it to form strong, directional hydrogen bonds with hydrogen bond donor residues (e.g., asparagine, tyrosine, or backbone N-H groups) in a protein's active site. acs.org Such interactions are crucial for anchoring the ligand in a specific orientation, which is a key determinant of its biological activity and selectivity.

Influence of Substituents and Core Modifications on the Indolin-2-one Scaffold's Bioactivity Profile

The indolin-2-one scaffold is highly amenable to chemical modification, and the nature and position of various substituents dramatically impact its bioactivity. researchgate.netnih.gov The C-3 position, in particular, has been a major focus for derivatization to generate potent kinase inhibitors and anti-inflammatory agents.

Substitutions at the C-3 position with groups like substituted pyrroles or other heterocyclic methylene (B1212753) moieties have been shown to be critical for potent inhibition of receptor tyrosine kinases (RTKs). growingscience.com For anti-inflammatory activity, quantitative SAR analysis of indole-2-one derivatives revealed that high molecular polarizability and a low lipid/water partition coefficient (ALogP) are beneficial. nih.govresearchgate.net Specifically, electron-donating groups on a phenyl ring substituted at C-3 enhanced anti-inflammatory activity, whereas electron-withdrawing groups led to a decrease. nih.gov

Modifications to the core scaffold itself, such as the introduction of a nitrogen atom to create a 7-aza-2-oxindole, have also been explored. However, in studies comparing anti-inflammatory activity, the indole-2-one series generally showed greater potency than the 7-aza-2-oxindole series. nih.govresearchgate.net

| Position of Substitution | Substituent Type | Observed Effect on Bioactivity | Reference Target/Activity |

|---|---|---|---|

| C-3 | Heterocyclic methylene (e.g., pyrrole) | Potent inhibition | Receptor Tyrosine Kinases |

| C-3 (phenyl ring) | Electron-donating group (e.g., -OH, -OCH3) | Increased activity | Anti-inflammatory |

| C-3 (phenyl ring) | Electron-withdrawing group (e.g., -Cl, -NO2) | Decreased activity | Anti-inflammatory |

| Core Scaffold | 7-aza-2-oxindole vs. Indole-2-one | Lower activity for 7-aza derivatives | Anti-inflammatory |

Identification of Key Structural Requirements for Specific Target Modulation (e.g., AMPK, COX-2, Tubulin)

The versatility of the indolin-2-one scaffold allows for the design of derivatives that selectively target different proteins, including enzymes and structural proteins involved in various diseases.

AMP-activated protein kinase (AMPK): AMPK is a key regulator of cellular energy metabolism, making it an attractive target for treating metabolic disorders like type 2 diabetes. mdpi.com While many AMPK activators are based on other scaffolds, a series of alkene oxindole (B195798) derivatives has been identified as potent AMPK activators. nih.gov SAR studies on this series showed that chloro-substitution at the 2- or 4-position of a phenyl ring at R1 enhanced potency. nih.gov Separately, novel 4-azaindole (B1209526) derivatives have also been identified as highly potent AMPK activators. nih.gov This suggests that the broader indole (B1671886)/oxindole scaffold is a viable starting point for developing AMPK modulators.

Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a major strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov Several 1,3-dihydro-2H-indolin-2-one derivatives have been synthesized and evaluated as COX-2 inhibitors. mdpi.com SAR studies revealed that compounds bearing α,β-unsaturated ketones at the C-3 position showed good COX-2 inhibitory activity. mdpi.com The indole moiety is a critical pharmacophore for anti-inflammatory action, as seen in the approved NSAID indomethacin. mdpi.comnih.gov Molecular docking studies suggest these compounds bind within the active site of COX-2, and their potency is influenced by the specific substitutions on the appended ring systems. mdpi.com

Tubulin: Tubulin is the protein subunit of microtubules, and its polymerization is a key target for anticancer drugs. tandfonline.commdpi.com The indole scaffold is a well-established component of many natural and synthetic tubulin inhibitors. tandfonline.com Recently, a series of indoline (B122111) derivatives were identified as potent inhibitors of tubulin polymerization that bind at the colchicine (B1669291) binding site. nih.gov The most active compound in that series demonstrated an IC50 value of 3.4 µM against tubulin polymerization and strongly suppressed microtubule formation in cancer cells. nih.gov This highlights the potential of the indolin-2-one scaffold in the design of novel anticancer agents targeting microtubule dynamics.

| Target | Key Structural Feature(s) | Example/Finding |

|---|---|---|

| AMPK | Alkene-oxindole scaffold; specific substitutions on appended phenyl rings. | 2- or 4-chloro substitution on a phenyl ring enhanced potency. nih.gov |

| COX-2 | α,β-unsaturated ketone at C-3 position. | Compounds 4e, 9h, and 9i showed IC50 values in the low micromolar range (2.35–3.34 µM). mdpi.com |

| Tubulin | Indoline core with specific side chains designed to fit the colchicine binding site. | Compound 9d identified as a potent inhibitor with an IC50 of 3.4 µM. nih.gov |

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for understanding how a ligand might interact with a protein's binding site.

Elucidation of Ligand-Target Protein Binding Modes

There is no specific information available in the scientific literature detailing the ligand-target protein binding modes for 7-Acetyl-5-fluoroindolin-2-one.

Prediction of Binding Affinities and Scoring Analysis

Specific binding affinities and scoring analyses for this compound are not documented in published research.

Flexible Alignment and Conformational Analysis in Target Binding

Conformational analysis and flexible alignment studies for this compound within a target binding site have not been reported.

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules. These methods can provide insights into various molecular properties.

Characterization of Electronic Structure and Reactivity Descriptors

There is no published data on the electronic structure and reactivity descriptors, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the energy gap, or the electrophilicity index for this compound.

Analysis of Non-Covalent Interactions in Molecular Packing

A Hirshfeld analysis, which is used to investigate non-covalent interactions within a crystal structure, has not been reported for this compound.

Dipole Moment Calculations and Polarity Assessments

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are commonly employed to calculate molecular dipole moments. For substituted indolinone scaffolds, DFT calculations can provide accurate predictions of both the magnitude and direction of the dipole moment vector. A computational study on 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione and its derivatives using the B3LYP/6-311++G(d,p) level of theory has demonstrated the utility of this approach in determining energetic properties and dipole moments in various solvents. researchgate.net Such calculations for this compound would involve geometry optimization of the molecule to find its most stable conformation, followed by calculation of the electron distribution to determine the dipole moment.

The polarity of this compound is significantly influenced by its functional groups: the electron-withdrawing fluorine atom and the carbonyl groups (in the indolinone ring and the acetyl group), and the hydrogen-bond-donating N-H group. The fluorine at the 5-position and the acetyl group at the 7-position are expected to create a significant dipole moment. Polarity assessments are crucial for predicting how the molecule will interact with biological targets and its general pharmacokinetic properties.

Table 1: Predicted Physicochemical Properties of Indolinone Derivatives

| Compound Derivative | Method | Calculated Dipole Moment (Debye) | Phase |

| Indoline-2,3-dione | DFT/B3LYP/6-311++G(d,p) | Data Not Available | Gas |

| 5-Fluoroindoline-2,3-dione | DFT/B3LYP/6-311++G(d,p) | Data Not Available | Gas |

| 7-Acetylindoline-2,3-dione | DFT/B3LYP/6-311++G(d,p) | Data Not Available | Gas |

Note: This table is illustrative. Specific calculated values for this compound and its close analogs were not found in the searched literature. The methodology is based on studies of similar compounds.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design are cornerstones of modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets and the rational design of novel, potent molecules. For a compound like this compound, these methodologies can be used to identify potential protein targets and to optimize its structure to enhance binding affinity and selectivity.

Molecular docking is a primary tool in virtual screening. This technique predicts the preferred orientation of a ligand when bound to a target protein, and it estimates the binding affinity based on scoring functions. For instance, derivatives of indolin-2-one have been successfully docked into the active sites of various enzymes to predict their binding modes and to guide the synthesis of more potent inhibitors. nih.gov A typical workflow for this compound would involve:

Target Identification: Identifying potential protein targets based on the therapeutic area of interest.

Preparation of Structures: Obtaining the 3D structure of the target protein (from databases like the PDB) and generating a 3D model of this compound.

Docking Simulation: Using software like AutoDock or PyRx to dock the ligand into the active site of the receptor. researchgate.net

Analysis of Results: Analyzing the predicted binding poses and scores to understand key interactions (e.g., hydrogen bonds, hydrophobic interactions) and to rank potential candidates.

Virtual ligand design often employs scaffold hopping and pharmacophore modeling. The indolin-2-one core of this compound can serve as a scaffold for designing new derivatives. nih.govnih.gov By identifying the key chemical features (pharmacophore) responsible for biological activity, new molecules can be designed that retain these features while having improved properties. For example, a pharmacophore hybridization approach was used to design novel indolin-2-one derivatives as potent PAK4 inhibitors. nih.gov

Computational Predictions of Metabolic Stability and Related Biotransformations

Predicting the metabolic fate of a compound is critical in drug development to avoid issues like rapid clearance or the formation of toxic metabolites. Computational models can predict the metabolic stability of a molecule and identify the most likely sites of metabolism.

The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) family. nih.govnih.gov In silico tools can predict which CYP isoforms are most likely to metabolize a given compound. For instance, studies on the indoline-containing drug indapamide showed that CYP3A4 is a major enzyme responsible for its dehydrogenation to an indole (B1671886) derivative. nih.gov Given the structural similarity, it is plausible that this compound could also be a substrate for CYP enzymes.

Computational tools like MetaSite or StarDrop can predict the sites of metabolism on a molecule. nih.govnews-medical.net These programs use knowledge of CYP biochemistry and substrate binding to identify atoms (typically C-H bonds) that are most susceptible to oxidation. For this compound, potential sites of metabolism could include:

Oxidation of the acetyl group.

Hydroxylation of the aromatic ring.

Dehydrogenation of the indolinone ring to the corresponding indole.

These predictions can guide the design of analogs with improved metabolic stability by modifying the most labile sites. For example, blocking a site of metabolism with a fluorine atom can prevent oxidation at that position.

Table 2: Predicted Metabolic Properties of Indolinone Scaffolds

| Compound Type | Predicted Major Metabolizing CYP Isoform | Predicted Biotransformation | Computational Method |

| Indoline-containing drugs | CYP3A4 | Dehydrogenation, Hydroxylation | MetaSite, Molecular Docking |

| General drug-like molecules | CYP3A4, CYP2C9, CYP2D6 | Oxidation, Glucuronidation | Mechanistic models, Heuristics |

Note: This table is based on general findings for indoline (B122111) derivatives and common computational prediction methods. nih.govnews-medical.net

DNA Binding Studies and Interaction Mechanisms

The interaction of small molecules with DNA is a key mechanism of action for many anticancer and antimicrobial agents. kaznu.kz Heterocyclic compounds, including those with indole and indolinone scaffolds, are known to bind to DNA through various modes, such as intercalation between base pairs or binding within the minor groove. researchgate.netnih.gov

Computational studies, particularly molecular docking and molecular dynamics (MD) simulations, are invaluable for investigating the potential of this compound to bind to DNA. These methods can predict:

Binding Mode: Whether the molecule prefers to intercalate or bind to a groove.

Sequence Selectivity: If the molecule shows a preference for AT-rich or GC-rich regions of DNA.

Binding Affinity: The strength of the interaction.

Molecular docking can be used to place this compound into the structure of a DNA double helix and score the interaction. The planar nature of the fused ring system suggests that intercalation is a possible binding mode. Alternatively, the molecule could fit into the minor groove, forming hydrogen bonds and van der Waals contacts with the DNA bases. acs.org

MD simulations can provide a more dynamic picture of the binding event, showing how the DNA and the ligand adapt to each other upon binding and providing a more accurate estimation of the binding free energy. The interaction of heterocyclic dications with the DNA minor groove has been extensively studied, revealing that shape, hydrogen bonding capability, and the ability to form cooperative dimers are crucial for recognition. nih.gov Computational analysis of this compound could reveal similar structure-activity relationships for its potential interaction with DNA.

Future Research Directions and Therapeutic Potential

Exploration of Novel and Greener Synthetic Strategies for 7-Acetyl-5-fluoroindolin-2-one Analogues

The synthesis of indolin-2-one derivatives has traditionally relied on classical methods that often involve harsh reaction conditions and the use of hazardous reagents. The future of pharmaceutical manufacturing, however, lies in the adoption of green and sustainable chemistry principles. For analogs of this compound, research is likely to focus on developing eco-friendly synthetic routes that are both efficient and scalable.

Key areas of exploration will include:

Catalyst-free reactions in green solvents: The use of water as a reaction medium, for instance, has shown promise in the synthesis of other oxindole (B195798) derivatives, offering an environmentally benign alternative to volatile organic solvents.

Heterogeneous catalysis: The development of reusable solid acid catalysts, such as sulfonic acid functionalized nanoporous silica, can facilitate cleaner reaction profiles and easier product purification.

Metal-free oxidation methods: Novel, metal-free oxidation techniques for the synthesis of the isatin (B1672199) precursors to indolin-2-ones can reduce heavy metal contamination in the final products.

Microwave-assisted and multicomponent reactions: These approaches can significantly reduce reaction times, improve yields, and minimize energy consumption, aligning with the principles of green chemistry.

| Green Synthesis Approach | Key Advantages | Representative Example (for Oxindole Scaffold) |

| Catalyst-free reactions in water | Environmentally benign, cost-effective, simplified work-up | Synthesis of 3,3-di(indolyl)oxindoles |

| Heterogeneous catalysis | Catalyst reusability, reduced waste, high product purity | Use of sulfonic acid functionalized nanoporous silica (SBA-Pr-SO3H) |

| Metal-free oxidation | Avoids heavy metal contamination, milder reaction conditions | Oxidation of oxindoles using molecular oxygen and a tert-butyl nitrite additive |

Advanced SAR Elucidation and Rational Lead Optimization for Enhanced Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound analogs, advanced SAR elucidation will be crucial for optimizing their potency and selectivity towards specific biological targets, such as protein kinases. The indolin-2-one core is a privileged structure for kinase inhibitors, and strategic modifications can fine-tune their inhibitory profiles.

Future SAR studies will likely focus on:

Systematic modification of substituents: The acetyl group at the 7-position and the fluorine atom at the 5-position are key handles for modification. Exploring a range of acyl groups at C7 and other electron-withdrawing or -donating groups at C5 could significantly impact activity.

Introduction of diverse side chains at C3: The 3-position of the indolin-2-one ring is a critical point for introducing diversity and modulating kinase selectivity.

Computational modeling and quantitative structure-activity relationship (QSAR) studies: In silico approaches can predict the activity of novel analogs, guiding synthetic efforts towards compounds with the highest potential.

For instance, in related indolin-2-one series, the introduction of hydrophilic groups at the 5-position has been shown to improve kinase inhibition. researchgate.net Such insights can be applied to the rational design of novel this compound derivatives with enhanced therapeutic properties.

Identification of Novel Biological Targets for Indolin-2-one Derivatives through High-Throughput Screening and Proteomics

While many indolin-2-one derivatives are known to target protein kinases, the full spectrum of their biological targets remains to be elucidated. High-throughput screening (HTS) of large compound libraries and advanced proteomic techniques offer powerful tools for identifying novel protein interactions and uncovering new therapeutic applications.

Future research in this area will likely involve:

Phenotypic screening: Screening libraries of this compound analogs in cell-based assays that measure a specific phenotype (e.g., cancer cell death, inhibition of viral replication) can identify compounds with novel mechanisms of action without a preconceived target. nih.govnih.gov

Chemical proteomics: This approach utilizes chemical probes derived from active compounds to "fish out" their protein binding partners from complex biological samples. This can lead to the direct identification of novel targets.

Target deconvolution: For compounds identified through phenotypic screens, various techniques can be employed to identify the specific molecular target responsible for the observed biological effect.

A recent study on a phenacylideneoxindol derivative, a structurally related compound, used proteomic analysis to reveal its effects on metabolic pathways and cellular processes in the fungus Paracoccidioides brasiliensis, suggesting novel antifungal mechanisms. scirp.org Similar approaches could be applied to this compound analogs to uncover unexpected therapeutic opportunities. For example, some indolin-2-one compounds have been found to target thioredoxin reductase, an enzyme involved in cellular redox balance, highlighting the potential for this scaffold to act on targets beyond kinases. nih.govoncotarget.com

Development of Structure-Based Drug Design Approaches for this compound Based Therapeutics

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design molecules that can bind to it with high affinity and selectivity. For this compound, SBDD can be a powerful tool for developing highly potent and specific inhibitors of therapeutically relevant enzymes, such as kinases.

The SBDD workflow for this compound-based therapeutics would typically involve:

Target identification and validation: Selecting a specific protein target implicated in a disease of interest.

Structural determination: Obtaining the 3D structure of the target protein, often through X-ray crystallography or cryo-electron microscopy.

Molecular docking and in silico screening: Computationally modeling the binding of virtual libraries of this compound analogs to the target's active site to predict binding affinity and mode.

Iterative design and synthesis: Synthesizing the most promising candidates and experimentally validating their activity, then using this data to refine the computational models and design the next generation of compounds.

Numerous studies have successfully employed molecular docking to understand the binding modes of indolin-2-one derivatives to various kinases, such as VEGFR-2 and Aurora B kinase, providing a solid foundation for the rational design of new inhibitors. aip.orgeurekaselect.com

| Computational Technique | Application in Drug Design for this compound Analogs |

| Molecular Docking | Predicting the binding pose and affinity of analogs to a target protein's active site. |

| 3D-QSAR | Developing predictive models for the biological activity of new analogs based on their 3D structure. |

| Molecular Dynamics Simulations | Evaluating the stability of the ligand-protein complex over time. |

| ADMET Prediction | In silico assessment of the absorption, distribution, metabolism, excretion, and toxicity properties of designed molecules. |

Applications in Diversity-Oriented Synthesis for the Generation of Chemically Diverse Libraries

Diversity-oriented synthesis (DOS) is a strategy for creating large collections of structurally diverse small molecules. The indolin-2-one scaffold, and particularly the spiro-oxindole variant, is an excellent starting point for DOS due to its rigid three-dimensional structure and multiple points for chemical modification.

Future applications of this compound in DOS could involve:

Multi-component reactions: Using the isatin precursor to this compound in three- or four-component reactions to rapidly generate complex and diverse molecular architectures.

Regiodivergent synthesis: Employing different catalysts or reaction conditions to steer a reaction towards the formation of different structural isomers from the same set of starting materials.

Asymmetric catalysis: Creating libraries of enantiomerically pure spiro-oxindoles, which can have distinct biological activities.

The resulting libraries of diverse molecules based on the this compound core can then be screened against a wide range of biological targets to identify novel hits for drug discovery programs. For example, the three-component reaction of isatins, amino-esters, and alkynes has been used to create libraries of spiro-oxindole-based 2,5-dihydropyrroles with promising cytotoxic activity against cancer cells. nih.govscirp.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.